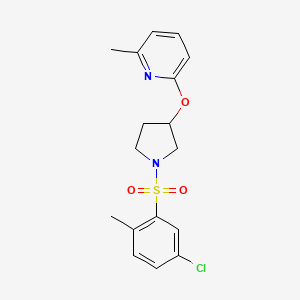
2-((1-((5-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((5-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-((5-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic molecule notable for its potential biological activities. This compound features a sulfonyl group, a pyrrolidine ring, and a pyridine moiety, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C13H15ClN4O2S with a molecular weight of approximately 326.80 g/mol . The structural components include:
- Sulfonyl group : Enhances reactivity and interaction with biological targets.
- Pyrrolidine ring : Imparts flexibility and may influence binding to receptors or enzymes.
- Pyridine moiety : Often involved in hydrogen bonding interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl group can form strong interactions, leading to inhibition or modulation of enzymatic activities. The precise mechanisms depend on the target proteins involved, which are often implicated in various disease processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antiproliferative effects : Studies show that related compounds can inhibit the growth of cancer cell lines, suggesting potential applications in oncology.
- Enzyme inhibition : The compound may act as an inhibitor for certain kinases, which are critical in signaling pathways associated with cancer and other diseases.
- Neuroprotective properties : Some derivatives have shown promise in neurological models, indicating a potential role in treating neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound:
- Antiproliferative Activity :
-
Kinase Inhibition :
- Research on pyrazole derivatives indicated that modifications in the structure could lead to enhanced binding affinity for kinases involved in cancer progression. For instance, specific substitutions resulted in significant improvements in potency (IC50 values as low as 14.2 nM) against Bcr-Abl kinase .
-
Neuroprotective Effects :
- Compounds with similar sulfonyl-pyrrolidine frameworks have been investigated for their neuroprotective effects in models of neurodegeneration, showing promising results that warrant further exploration.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Sulfonyl-pyrrolidine | 7.76 | Antiproliferative (HCT116) |
| Compound B | Sulfonyl-pyrazole | 14.2 | Kinase Inhibition (Bcr-Abl) |
| Compound C | Sulfonyl-pyrrolidine | 9.76 | Antiproliferative (OVCAR-8) |
Propiedades
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-6-7-14(18)10-16(12)24(21,22)20-9-8-15(11-20)23-17-5-3-4-13(2)19-17/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPIUWSZSLQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














